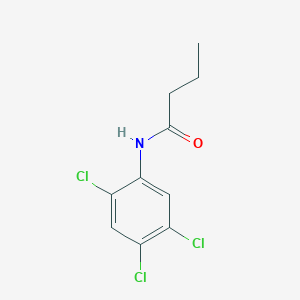
N-(2,4,5-trichlorophenyl)butanamide
Vue d'ensemble
Description
N-(2,4,5-trichlorophenyl)butanamide, commonly known as Triclabendazole, is a synthetic compound that belongs to the benzimidazole family. It is a potent anti-parasitic drug that is widely used to treat fascioliasis, a parasitic disease caused by liver flukes. Triclabendazole has been extensively studied for its mechanism of action, biochemical and physiological effects, and its potential applications in scientific research.
Applications De Recherche Scientifique
Synthesis and Biochemical Applications
Tyrosinase and Melanin Inhibition : N-(substituted-phenyl)-butanamides, closely related to N-(2,4,5-trichlorophenyl)butanamide, show significant inhibitory potential against mushroom tyrosinase. These compounds are active in vitro and reduce pigmentation in zebrafish in vivo, indicating potential use in depigmentation drugs (Raza et al., 2019).
Peptide Synthesis : The use of t-butyl 2,4,5-trichlorophenyl carbonate, a derivative, in synthesizing N-t-butoxycarbonyl amino-acids and their esters, highlights its role in peptide synthesis. This process is useful for creating active esters for peptide assembly (Broadbent et al., 1967).
Anticonvulsant Synthesis : A study on Progabide® synthesis, which involves a structure similar to N-(2,4,5-trichlorophenyl)butanamide, for use in pharmacokinetic and metabolism studies, illustrates its application in developing anticonvulsant drugs (Allen & Giffard, 1982).
Pharmacological Research
Dipeptidyl Peptidase IV Inhibitors : Derivatives of N-(2,4,5-trichlorophenyl)butanamide are investigated as dipeptidyl peptidase IV inhibitors, showing potential in reducing blood glucose in diabetes management (Nitta et al., 2012).
Antipathogenic Activity : Thiourea derivatives of N-(2,4,5-trichlorophenyl)butanamide show promising antipathogenic activity against bacteria like Pseudomonas aeruginosa and Staphylococcus aureus, indicating potential in antimicrobial applications (Limban et al., 2011).
Environmental Applications
Herbicide Metabolism and Degradation : Research on the metabolism of herbicides like 2,4,5-trichlorophenoxyacetic acid in plants shows the presence of 2,4,5-trichlorophenol, a degradation product of compounds similar to N-(2,4,5-trichlorophenyl)butanamide. This is vital for understanding the environmental impact of such herbicides (Fitzgerald et al., 1967).
Toxicity and Safety Studies : Studies on the toxicity and safety of chlorophenoxy herbicides, related to N-(2,4,5-trichlorophenyl)butanamide, are crucial for evaluating their environmental impact and ensuring safe usage (Kenaga, 1975).
Propriétés
IUPAC Name |
N-(2,4,5-trichlorophenyl)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl3NO/c1-2-3-10(15)14-9-5-7(12)6(11)4-8(9)13/h4-5H,2-3H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UONFIDIKYZGFFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC(=C(C=C1Cl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-3-methylbutanamide](/img/structure/B5829460.png)
![6-(3-bromophenyl)-2-methylimidazo[2,1-b][1,3]thiazole](/img/structure/B5829467.png)
![1-(3-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl 2-[1-(4-chlorophenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5829473.png)
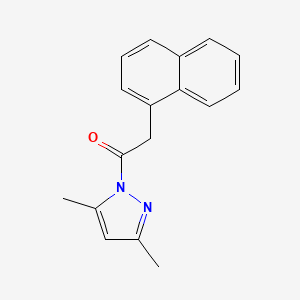
![N-(3-chloro-4-methylphenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5829488.png)

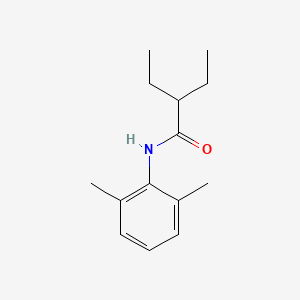
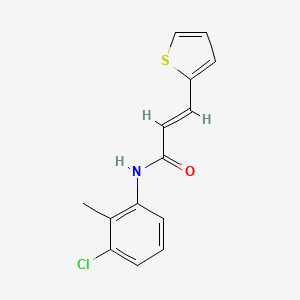
![1-methyl-4-[(2,4,5-trichlorophenyl)sulfonyl]piperazine](/img/structure/B5829516.png)
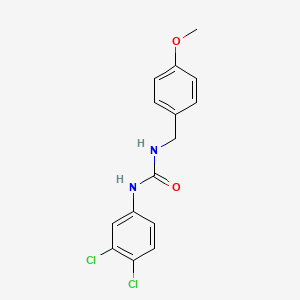
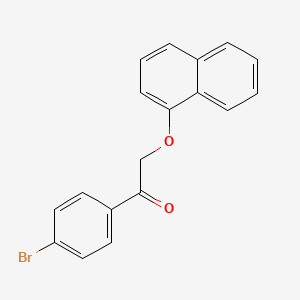
![[(5-{2-[1-(3,4-dimethoxyphenyl)ethylidene]hydrazino}-4H-1,2,4-triazol-3-yl)thio]acetonitrile](/img/structure/B5829548.png)
![3-[(2,4-dimethoxyphenyl)amino]-2-cyclohexen-1-one](/img/structure/B5829549.png)
![3,5-dimethoxy-N-[2-({[3-(4-morpholinyl)propyl]amino}carbonyl)phenyl]benzamide](/img/structure/B5829570.png)